Cas no 452-74-4 (1-bromo-2-fluoro-4-methyl-benzene)

1-Bromo-2-fluoro-4-methyl-benzene is a halogenated aromatic compound with the molecular formula C₇H₆BrF. This derivative of toluene features bromine and fluorine substituents at the 1- and 2-positions, respectively, along with a methyl group at the 4-position, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern enables selective functionalization, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. The electron-withdrawing effects of the halogens enhance reactivity in nucleophilic aromatic substitution, while the methyl group provides steric and electronic modulation. This compound is valued in pharmaceutical and agrochemical research for constructing complex aromatic frameworks with precise regiocontrol. Typical applications include use as a building block for active pharmaceutical ingredients (APIs) and specialty chemicals.
1-bromo-2-fluoro-4-methyl-benzene structure
452-74-4 structure
商品名:1-bromo-2-fluoro-4-methyl-benzene
CAS番号:452-74-4
MF:C7H6FBr
メガワット:189.02494
MDL:MFCD00040940
CID:37478
PubChem ID:573280

1-bromo-2-fluoro-4-methyl-benzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-2-fluoro-4-methylbenzene
    • 3-Fluoro-4-bromotoluene
    • 4-Bromo-3-fluorotoluene
    • 3-FLUORO-4-BROMO-TOLUENE
    • 1-Bromo-2-fluoro-4-methyl-benzene
    • 2-fluoro-4-methylbromobenzene
    • 3-FLUORO-4-BROMO-TOLUONE
    • 4-Brom-3-fluor-toluol
    • 4-Bromo-3-fluoro-1-methylbenzene
    • 4-bromo-3-fluoro-toluene
    • 4-BroMo-3-fluorotoluene 5GR
    • 4-Bromo-3-flurotoluene
    • Toluene,4-bromo-3-fluoro- (7CI,8CI)
    • 2-Fluoro-4-methyl-1-bromobenzene
    • SLFNGVGRINFJLK-UHFFFAOYSA-
    • BCP24574
    • CS-W008820
    • 4-Bromo-3-fluorotoluene, 98%
    • MFCD00040940
    • 4-bromo3-fluorotoluene
    • AB01835
    • B1935
    • EN300-174934
    • AC-9817
    • SCHEMBL157146
    • 452-74-4
    • FT-0617822
    • PS-8428
    • DTXSID60341466
    • A7138
    • AKOS005145622
    • Benzene, 1-bromo-2-fluoro-4-methyl-
    • AM61995
    • InChI=1/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
    • 4-Bromo-3-fluorotoluene,99%
    • DB-024063
    • 1-bromo-2-fluoro-4-methyl-benzene
    • MDL: MFCD00040940
    • インチ: 1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
    • InChIKey: SLFNGVGRINFJLK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C)=CC=1F
    • BRN: 2500154

計算された属性

  • せいみつぶんしりょう: 187.96400
  • どういたいしつりょう: 187.964
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.494 g/mL at 25 °C(lit.)
  • ふってん: 95 °C/50 mmHg(lit.)
  • フラッシュポイント: 華氏温度:95°f< br / >摂氏度:35°C< br / >
  • 屈折率: n20/D 1.53(lit.)
  • PSA: 0.00000
  • LogP: 2.89660
  • ようかいせい: 未確定

1-bromo-2-fluoro-4-methyl-benzene セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 1993 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-36/37/38
  • セキュリティの説明: S26-S37/39-S16
  • 危険物標識: Xi
  • 包装カテゴリ:III
  • 危険レベル:3
  • 包装グループ:III
  • リスク用語:R10; R36/37/38
  • セキュリティ用語:3
  • 包装等級:III
  • ちょぞうじょうけん:かねんりょういき
  • 危険レベル:3

1-bromo-2-fluoro-4-methyl-benzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-bromo-2-fluoro-4-methyl-benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM253026-500g
1-Bromo-2-fluoro-4-methylbenzene
452-74-4 95+%
500g
$262 2022-06-11
Enamine
EN300-174934-0.1g
1-bromo-2-fluoro-4-methylbenzene
452-74-4 95%
0.1g
$19.0 2023-09-20
Enamine
EN300-174934-10.0g
1-bromo-2-fluoro-4-methylbenzene
452-74-4 95%
10g
$32.0 2023-06-08
abcr
AB103065-100 g
4-Bromo-3-fluorotoluene, 98%; .
452-74-4 98%
100g
€126.50 2022-03-26
Apollo Scientific
PC1451-100g
4-Bromo-3-fluorotoluene
452-74-4 98%
100g
£50.00 2025-02-19
Enamine
EN300-174934-50.0g
1-bromo-2-fluoro-4-methylbenzene
452-74-4 95%
50g
$61.0 2023-06-08
Enamine
EN300-174934-0.5g
1-bromo-2-fluoro-4-methylbenzene
452-74-4 95%
0.5g
$21.0 2023-09-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19142-10g
4-Bromo-3-fluorotoluene, 98%
452-74-4 98%
10g
¥637.00 2023-03-06
eNovation Chemicals LLC
D588640-1kg
4-Bromo-3-fluorotoluene
452-74-4 97%
1kg
$1020 2024-06-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001794-10g
4-Bromo-3-fluorotoluene
452-74-4 ≥98%
10g
¥44.00 2024-07-09

1-bromo-2-fluoro-4-methyl-benzene 関連文献

1-bromo-2-fluoro-4-methyl-benzeneに関する追加情報

1-Bromo-2-Fluoro-4-Methylbenzene (CAS No. 452-74-4): A Comprehensive Overview

1-Bromo-2-fluoro-4-methylbenzene (commonly referred to as CAS No. 452-74-4) is a heteroaromatic compound with a unique structure that combines bromine, fluorine, and a methyl group attached to a benzene ring. This compound has garnered significant attention in various fields, including organic synthesis, materials science, and pharmacology, due to its versatile reactivity and potential applications. Recent advancements in synthetic methodologies and computational chemistry have further enhanced our understanding of its properties and utility.

The molecular structure of 1-bromo-2-fluoro-4-methylbenzene is characterized by a benzene ring with substituents at the 1-, 2-, and 4-positions. The bromine atom at position 1, the fluorine atom at position 2, and the methyl group at position 4 create a unique electronic environment that influences its chemical reactivity. This arrangement makes it an ideal substrate for various nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of complex organic molecules.

Recent studies have highlighted the role of 1-bromo-2-fluoro-4-methylbenzene in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing novel polymers with enhanced thermal stability and electronic properties. These polymers hold promise for applications in high-performance electronics and aerospace industries.

In the field of pharmacology, 1-bromo-2-fluoro-4-methylbenzene has been utilized as an intermediate in the synthesis of bioactive compounds. Its ability to undergo selective substitution reactions has facilitated the creation of drug candidates with improved potency and selectivity. For example, derivatives of this compound have shown potential in targeting specific enzymes involved in neurodegenerative diseases.

The synthesis of 1-bromo-2-fluoro-4-methylbenzene typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact of production.

From an environmental perspective, understanding the fate and transport of 1-bromo-2-fluoro-4-methylbenzene in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under specific microbial conditions, which is essential for assessing its potential ecological risks.

In conclusion, 1-bromo-2-fluoro-4-methylbenzene (CAS No. 452-74-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research, making it a valuable tool in modern chemistry.

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